2-(Trimethylsiloxy)-1,3-butadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

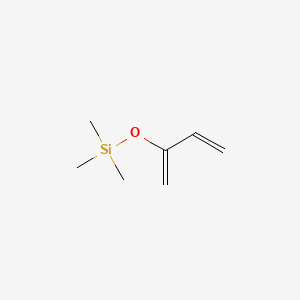

2D Structure

3D Structure

Properties

IUPAC Name |

buta-1,3-dien-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAPBVRQZQYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339225 | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38053-91-7 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 2-(trimethylsiloxy)-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Powerhouse - Understanding a Versatile Diene

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of reagents available to the synthetic chemist, silyloxydienes have carved out a significant niche, particularly in the realm of cycloaddition reactions. This guide focuses on a quintessential member of this class: 2-(trimethylsiloxy)-1,3-butadiene. While structurally simple, its electronic properties imbue it with a remarkable reactivity profile, most notably as an electron-rich diene in the Diels-Alder reaction.[1][2] Its utility in the stereocontrolled formation of six-membered rings has made it a valuable tool in the synthesis of natural products and complex pharmaceutical intermediates.

This document serves as a comprehensive technical resource for researchers, providing a detailed examination of the synthesis, purification, and, most critically, the thorough characterization of this compound. As Senior Application Scientists, we recognize that a deep understanding of a reagent's properties is fundamental to its effective and reproducible application. Therefore, this guide moves beyond a mere recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic signatures. By presenting a self-validating system of characterization, we aim to equip fellow scientists with the knowledge to confidently prepare, identify, and deploy this versatile synthetic building block in their research endeavors.

I. Synthesis and Purification: A Practical Approach

The preparation of this compound is conceptually straightforward, typically involving the silylation of the enolate of methyl vinyl ketone. The following protocol is a robust and scalable method adapted from established procedures for similar silyloxydienes.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl vinyl ketone

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Zinc chloride (ZnCl₂) (anhydrous)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Preparation of the Silylating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous triethylamine (1.2 eq) and a catalytic amount of anhydrous zinc chloride (0.05 eq). Stir the mixture under a nitrogen atmosphere.

-

Enolate Formation and Silylation: To the stirred solution, add freshly distilled methyl vinyl ketone (1.0 eq) dropwise at 0 °C (ice bath). After the addition is complete, continue stirring for 30 minutes at 0 °C.

-

Trapping with TMSCl: Add chlorotrimethylsilane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Distillation: The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the enolate intermediate and the final product with atmospheric moisture and oxygen. The silyl enol ether is susceptible to hydrolysis.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to avoid premature quenching of the enolate and hydrolysis of the silylating agent and product.

-

Catalytic Zinc Chloride: Zinc chloride acts as a Lewis acid to activate the carbonyl group of methyl vinyl ketone, facilitating enolate formation.

-

Triethylamine: Triethylamine serves as a base to deprotonate the α-carbon of methyl vinyl ketone, generating the enolate, and also acts as a scavenger for the HCl produced during the silylation reaction.

-

Reduced Pressure Distillation: this compound has a relatively low boiling point and can be sensitive to heat. Distillation under reduced pressure allows for purification at a lower temperature, minimizing decomposition.

Workflow Diagram: Synthesis and Characterization of this compound

Caption: A workflow diagram illustrating the synthesis and subsequent characterization of this compound.

II. Spectroscopic Characterization: A Multi-faceted Approach

A rigorous characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the trimethylsilyl group and the vinylic protons of the diene system.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (CH₃)₃Si- | ~ 0.2 | Singlet | - | 9H |

| H-1a (C=CH₂) | ~ 4.0-4.2 | Doublet | ~ 2.0 | 1H |

| H-1b (C=CH₂) | ~ 4.2-4.4 | Doublet | ~ 2.0 | 1H |

| H-3 (-CH=) | ~ 5.0-5.2 | Doublet of Doublets | ~ 10.0, 17.0 | 1H |

| H-4a (=CH₂) | ~ 6.2-6.4 | Doublet of Doublets | ~ 1.0, 10.0 | 1H |

| H-4b (=CH₂) | ~ 6.4-6.6 | Doublet of Doublets | ~ 1.0, 17.0 | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The assignments are based on typical values for similar compounds.

Interpretation:

-

The prominent singlet at approximately 0.2 ppm, integrating to nine protons, is the characteristic signal for the chemically equivalent methyl groups of the trimethylsilyl moiety.

-

The signals in the vinylic region (4.0-6.6 ppm) correspond to the five protons of the butadiene backbone. The geminal protons on C-1 (H-1a and H-1b) appear as distinct doublets due to their different spatial relationships with the rest of the molecule. The proton on C-3 (H-3) appears as a doublet of doublets due to coupling with the two terminal protons on C-4. The terminal protons on C-4 (H-4a and H-4b) also appear as doublets of doublets, showing both geminal and vicinal coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The proton-decoupled spectrum of this compound is expected to show five distinct signals.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~ 0.0 |

| C-1 (=CH₂) | ~ 90-95 |

| C-2 (-C=) | ~ 150-155 |

| C-3 (=CH-) | ~ 115-120 |

| C-4 (=CH₂) | ~ 135-140 |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation:

-

The upfield signal around 0.0 ppm is characteristic of the methyl carbons of the trimethylsilyl group.

-

The four signals in the downfield region (90-155 ppm) correspond to the four sp² hybridized carbons of the diene system. The quaternary carbon C-2, being attached to the electronegative oxygen atom, is the most downfield signal. The terminal methylene carbon C-1 is significantly shielded compared to the other vinylic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=C double bonds of the diene, the C-O-Si linkage, and the trimethylsilyl group.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp²) | ~ 3090 | Medium |

| C-H stretch (sp³) | ~ 2960 | Medium |

| C=C stretch (conjugated diene) | ~ 1640, 1590 | Strong |

| Si-CH₃ symmetric deformation | ~ 1250 | Strong |

| C-O-Si stretch | ~ 1180 | Strong |

| Si-C stretch | ~ 850, 750 | Strong |

Interpretation:

-

The presence of sp² C-H bonds is indicated by the absorption band just above 3000 cm⁻¹.

-

The strong absorptions around 1640 and 1590 cm⁻¹ are characteristic of the conjugated C=C stretching vibrations of the diene system.

-

The very strong and sharp peak at approximately 1250 cm⁻¹ is a hallmark of the symmetric deformation of the Si-CH₃ groups.

-

A strong band around 1180 cm⁻¹ is attributed to the C-O-Si stretching vibration.

-

The strong bands in the fingerprint region (around 850 and 750 cm⁻¹) are characteristic of Si-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 142.27) should be observed.[3][4][5]

-

M-15 Peak: Loss of a methyl radical (•CH₃) from the trimethylsilyl group is a very common fragmentation pathway for trimethylsilyl ethers, resulting in a prominent peak at m/z = 127.

-

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A characteristic and often intense peak at m/z = 73 corresponds to the trimethylsilyl cation.

-

Other Fragments: Other fragments resulting from the cleavage of the butadiene backbone may also be observed.

Self-Validating System of Characterization:

The combination of these spectroscopic techniques provides a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum verifies the presence of the key functional groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. The purity of the compound can be further assessed by the absence of significant impurity signals in the NMR spectra and by a single sharp peak in a gas chromatogram.

III. Physical and Reactive Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄OSi | [3][4][5] |

| Molar Mass | 142.27 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [3] |

| Density | ~0.82 g/cm³ at 20 °C | [3] |

| Boiling Point | ~124 °C at 1013 hPa | [3] |

| Flash Point | ~12 °C | [3] |

| Storage Temperature | 2-8 °C | [3][4] |

Reactivity Profile

The key to the synthetic utility of this compound lies in its electronic nature. The oxygen atom of the trimethylsiloxy group donates electron density into the diene system through resonance, making it a highly electron-rich diene. This enhanced nucleophilicity makes it an exceptionally reactive partner in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.

The Diels-Alder Reaction:

The Diels-Alder reaction is the cornerstone of the application of this compound. It reacts readily with a wide range of dienophiles, including α,β-unsaturated ketones, esters, and nitriles, to form substituted cyclohexene derivatives. The silyl enol ether moiety in the resulting cycloadduct can be readily hydrolyzed under mild acidic conditions to reveal a ketone functionality, providing a versatile route to functionalized six-membered rings.

Mechanism of the Diels-Alder Reaction and Subsequent Hydrolysis

Caption: A simplified representation of the Diels-Alder reaction of this compound followed by hydrolysis.

IV. Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis.[4]

V. Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily owing to its high reactivity as an electron-rich diene in the Diels-Alder reaction. A thorough understanding of its synthesis, purification, and, most importantly, its detailed spectroscopic characterization is fundamental to its successful application. This guide has provided a comprehensive overview of these aspects, emphasizing a multi-technique approach to characterization that ensures the identity and purity of the compound. By leveraging the information and protocols presented herein, researchers can confidently utilize this compound to construct complex molecular targets with greater efficiency and predictability.

References

A Foundational Reagent: An In-depth Technical Guide to the Early Research on 2-(trimethylsiloxy)-1,3-butadiene

This guide provides a detailed exploration of the seminal research surrounding 2-(trimethylsiloxy)-1,3-butadiene, a reagent that fundamentally advanced the field of synthetic organic chemistry. We will delve into its initial synthesis, the principles governing its remarkable reactivity, and its strategic application in cycloaddition reactions, offering insights grounded in the foundational literature for researchers, scientists, and professionals in drug development.

Introduction: The Dawn of Activated Dienes

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a cornerstone of organic synthesis since its discovery in 1928[1]. Its utility, however, is often dictated by the electronic nature of the diene and dienophile. The quest for more reactive and selective dienes led to the development of "activated" dienes, which are substituted with electron-donating groups. These groups raise the energy of the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles and imparting significant control over the orientation of the cycloaddition[2].

A major breakthrough in this area was the development of 1-methoxy-3-trimethylsiloxy-1,3-butadiene in 1974, now widely known as Danishefsky's diene[3][4]. This electron-rich diene proved to be exceptionally reactive and highly regioselective in [4+2] cycloaddition reactions[3][5]. Its true elegance lies in its function as a "masked" synthon; the initial cycloadduct, a silyl enol ether, can be readily hydrolyzed under mild conditions to reveal a ketone, providing a strategic and high-yield pathway to complex cyclohexenone derivatives[5][6].

Part 1: The Genesis of a Powerful Reagent: Synthesis and Characterization

The first reported synthesis of what would become known as Danishefsky's diene was published by Samuel J. Danishefsky and T. Kitahara in 1974[3]. The procedure was later refined and published in Organic Syntheses, providing a reliable, large-scale preparation from readily available starting materials[6].

The Synthetic Rationale

The core of the synthesis is the silylation of the enolate of 4-methoxy-3-buten-2-one. The choice of reagents is critical for driving the reaction to the desired product.

-

4-Methoxy-3-buten-2-one: This commercially available α,β-unsaturated ketone serves as the four-carbon backbone of the diene.

-

Triethylamine (Et₃N): A common organic base used to facilitate the formation of the enolate and to neutralize the HCl byproduct generated from the silylating agent.

-

Chlorotrimethylsilane (TMSCl): The source of the trimethylsilyl group that "traps" the enolate as the more stable silyl enol ether. An excess is used to ensure complete conversion.

-

Zinc Chloride (ZnCl₂): A mild Lewis acid that catalyzes the reaction. Its role is to coordinate with the carbonyl oxygen of the starting material, increasing the acidity of the α-protons and promoting enolate formation. It is crucial to use anhydrous zinc chloride, as moisture would inhibit the reaction[6].

The reaction produces the trans isomer as the major product, which is the formal diene structure[3][5].

Caption: Synthetic workflow for Danishefsky's Diene.

Physicochemical Properties

The isolated diene is a colorless to light yellow liquid with properties that necessitate careful handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄OSi | [7][8] |

| Molecular Weight | 142.27 g/mol | [7] |

| Boiling Point | 78–81°C at 23 mmHg | [6] |

| Density | 0.82 g/cm³ at 20°C | [9] |

| Storage | Store at 2-8°C under an inert atmosphere | [8][9] |

The diene is sensitive to moisture and should be handled under nitrogen or argon to prevent hydrolysis of the silyl ether group[8].

Part 2: Pioneering Cycloaddition Chemistry

The immense utility of Danishefsky's diene stems from its high reactivity and predictable selectivity in Diels-Alder reactions. This behavior is a direct consequence of its electronic structure.

Reactivity and Regioselectivity: An Electronic Perspective

The two oxygen-based substituents, methoxy (-OMe) and trimethylsilyloxy (-OTMS), are powerful electron-donating groups. They enrich the π-system of the diene, raising the energy of its HOMO and thereby decreasing the HOMO-LUMO energy gap with electron-deficient dienophiles, which accelerates the reaction rate[2][10].

This electronic enrichment also dictates the regioselectivity of the cycloaddition. Resonance analysis shows that electron density is highest at the C4 position, making this terminus of the diene particularly nucleophilic.

Caption: Alignment of partial charges dictates regioselectivity.

During the reaction with an unsymmetrical dienophile (e.g., methyl acrylate), the most electron-rich carbon of the diene (C4) preferentially bonds to the most electron-deficient carbon of the dienophile (the β-carbon). This alignment, governed by frontier molecular orbital theory and electrostatic interactions, leads to the formation of the "ortho" (1,2) or "para" (1,4) substituted regioisomers, while the "meta" (1,3) isomer is strongly disfavored[11][12][13][14][15]. This high degree of predictability is a key feature of the diene's synthetic power.

The Cycloadduct: A Versatile Intermediate

The immediate product of the Diels-Alder reaction is a substituted cyclohexene bearing a silyl enol ether and a methoxy group. This adduct is often not isolated but is directly subjected to a mild acidic workup (e.g., dilute hydrochloric acid in tetrahydrofuran)[6]. This step efficiently hydrolyzes the silyl enol ether to the corresponding ketone and often eliminates the methoxy group to generate an α,β-unsaturated cyclohexenone.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Danishefsky’s_diene [chemeurope.com]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound for synthesis 38053-91-7 [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

2-(trimethylsiloxy)-1,3-butadiene reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 2-(trimethylsiloxy)-1,3-butadiene

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Profile of a Versatile Diene

This compound, a prominent organosilicon compound, is a highly valuable reagent in modern organic synthesis.[1][2] Often referred to as Danishefsky's diene in honor of its developer, Samuel J. Danishefsky, this electron-rich diene has become indispensable for constructing six-membered rings through the Diels-Alder reaction.[1][3] Its defining feature is the presence of a trimethylsiloxy group at the C2 position, which significantly enhances its nucleophilicity and controls the regioselectivity of its cycloaddition reactions.[1][4][5]

This guide offers a comprehensive overview of the synthesis, stability, reactivity, and handling of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful synthetic tool. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols, and outline the necessary precautions for its safe and effective use.

Synthesis and Purification

The preparation of this compound is typically achieved from methyl vinyl ketone. The following protocol is a well-established method that provides the diene in good yield.[6] The causality behind this procedure lies in the in-situ formation of a silyl enol ether from the ketone, a transformation driven by the thermodynamic stability of the resulting conjugated diene system.

Experimental Protocol: Synthesis of this compound

Caution: This procedure should be performed in a well-ventilated fume hood as the reagents are noxious.[6] Personal protective equipment, including safety goggles, lab coat, and nitrile gloves, is mandatory.

Materials:

-

Methyl vinyl ketone

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Pentane

-

5% Sodium hydrogen carbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a dry, three-necked, round-bottomed flask with two addition funnels, a magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon). Place the flask in an oil bath preheated to 80-90°C.

-

Reagent Preparation: In one addition funnel, place a solution of methyl vinyl ketone in DMF. In the second, place a solution of chlorotrimethylsilane in DMF.

-

Reaction Execution: To a stirred solution of triethylamine in DMF within the reaction flask, add the solutions of methyl vinyl ketone and chlorotrimethylsilane simultaneously over 30 minutes.[6] The triethylamine acts as a base to neutralize the HCl generated during the silylation.

-

Reaction Monitoring: The reaction mixture will typically change color from colorless to yellow or dark brown and a precipitate of triethylamine hydrochloride will form.[6] Allow the reaction to stir overnight (approx. 14 hours) to ensure completion.

-

Workup: Cool the reaction to room temperature and filter to remove the triethylamine hydrochloride precipitate. Transfer the filtrate to a separatory funnel containing pentane.

-

Extraction: Wash the pentane solution with cold 5% sodium hydrogen carbonate solution to remove the DMF.[6] The aqueous layer should be extracted twice more with pentane.

-

Drying and Concentration: Combine the organic extracts, wash with cold water, and dry over anhydrous sodium sulfate.[6] Filter the solution and remove the pentane and other volatile components by fractional distillation.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[6]

Caption: Workflow for the synthesis of this compound.

Stability and Storage

The stability of this compound is a critical consideration for its successful application. While stable when stored correctly, it is susceptible to degradation.

-

Storage Conditions: The diene should be stored in sealed containers under an inert atmosphere at temperatures between 2-8°C.[7][8] Refrigeration is essential to minimize degradation, which occurs slowly at room temperature.[9]

-

Incompatibilities: It is highly reactive with water and moisture, which cause hydrolysis to methyl vinyl ketone.[9] It is also incompatible with acids, peroxides, and strong oxidizing agents.[9][10] Exposure to these substances must be strictly avoided.

-

Hazardous Decomposition: When exposed to high temperatures or flame, it can decompose to produce irritating fumes and organic acid vapors.[9][10]

Reactivity Profile: A Focus on Cycloadditions

The synthetic utility of this compound stems from its high reactivity as a nucleophilic diene, particularly in [4+2] cycloaddition reactions.[3]

The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic chemistry for forming six-membered rings.[3][11] The reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[11]

Mechanism and Reactivity: The trimethylsiloxy group at C2 and the terminal methylene group at C1 make the diene highly electron-rich. This electronic nature dictates its reactivity profile. According to frontier molecular orbital (FMO) theory, the electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This leads to a smaller energy gap between the diene's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, accelerating the reaction.[12] Consequently, this compound reacts rapidly with electrophilic alkenes.[1]

Caption: Mechanism of the Diels-Alder reaction with this compound.

Regioselectivity: The substitution pattern on the diene provides excellent control over the regiochemical outcome when reacting with unsymmetrical dienophiles. The π-donation from the siloxy group directs electron density towards C1, making it the primary site of nucleophilic attack. This results in a predictable orientation of the substituents in the final cyclohexene product.[4]

Post-Cycloaddition Transformations

A key advantage of using this compound is the synthetic versatility of the initial cycloadduct. The silyl enol ether moiety is a masked ketone.[1][4] Mild acidic workup readily hydrolyzes the silyl enol ether to reveal a carbonyl group, providing access to functionalized cyclohexenones, which are valuable building blocks in natural product synthesis.[9][13]

Caption: Hydrolysis of the silyl enol ether adduct to a cyclohexenone.

Hetero-Diels-Alder Reactions

The high reactivity of this compound extends to hetero-Diels-Alder reactions, where the dienophile contains a heteroatom (e.g., C=O, C=N).[11] This allows for the efficient synthesis of six-membered heterocyclic systems like dihydropyrones and dihydropyridones, which are common motifs in pharmaceuticals.[14]

Handling and Safety Precautions

This compound is a hazardous chemical that requires careful handling.[10][15] Adherence to safety protocols is paramount to prevent exposure and accidents.

| Property | Value | Reference |

| Physical State | Liquid | [7][10] |

| Boiling Point | 124 °C at 1013 hPa | [7] |

| Density | 0.82 g/cm³ at 20 °C | [7] |

| Flash Point | 12 °C | [7] |

| Autoignition Temp. | 350 °C | [7] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation) | [10] |

Safe Handling Protocol

-

Engineering Controls: Always handle this substance in a chemical fume hood with good ventilation to prevent the accumulation of vapors.[9] Use explosion-proof electrical equipment.[10]

-

Personal Protective Equipment (PPE):

-

Fire Safety: The compound is highly flammable.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools for all transfers and operations.[10]

-

Spill and Disposal: In case of a spill, contain it with an absorbent material.[9] Dispose of the chemical and contaminated materials as hazardous waste in accordance with local regulations.

Conclusion

This compound is a uniquely reactive and versatile diene that has secured a vital role in synthetic organic chemistry. Its electron-rich nature makes it an exceptional partner in Diels-Alder and hetero-Diels-Alder reactions, enabling the regioselective construction of complex cyclic and heterocyclic systems. The ability to unmask a ketone functionality post-cycloaddition further enhances its synthetic value. While its reactivity necessitates careful handling and storage, a thorough understanding of its properties allows chemists to harness its full potential for the efficient synthesis of natural products, pharmaceuticals, and advanced materials.

References

- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Danishefsky’s_diene [chemeurope.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. This compound for synthesis 38053-91-7 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

- 11. Diels–Alder Reaction [sigmaaldrich.com]

- 12. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 13. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

The Synthetic Cornerstone: A Technical Guide to 2-(trimethylsiloxy)-1,3-butadiene

Foreword: The Unassuming Power of a Silylated Diene

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the relentless pursuit of molecular complexity from simple, accessible starting materials is a paramount objective. Among the vast arsenal of reagents available to the synthetic chemist, a select few distinguish themselves through their versatility, reliability, and the elegant manner in which they enable the construction of intricate molecular architectures. 2-(trimethylsiloxy)-1,3-butadiene, a deceptively simple silyl enol ether, is unequivocally one such reagent.

Synthesis and Purification: Accessing the Reagent

The utility of any reagent is intrinsically linked to its accessibility. Fortunately, this compound can be prepared on a laboratory scale from readily available starting materials. The most common and reliable method involves the silylation of an enolate generated from methyl vinyl ketone.

Core Synthetic Protocol

A well-established procedure, adapted from Organic Syntheses, provides a robust method for the preparation of this compound.[1][2] This method is based on the early work on the formation of silyl enol ethers. The causality behind this choice of reagents lies in the use of a tertiary amine base (triethylamine) which is strong enough to promote enolate formation without causing significant side reactions, and chlorotrimethylsilane as an efficient silylating agent. N,N-dimethylformamide (DMF) is an ideal solvent due to its polar, aprotic nature, which facilitates the reaction.

Experimental Protocol: Synthesis of this compound [1][2]

-

Apparatus: An oven-dried, 500-mL, three-necked, round-bottomed flask is fitted with two oven-dried addition funnels, a glass stopper, and a magnetic stirrer. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Triethylamine (40.5 g, 0.400 mole)

-

N,N-dimethylformamide (DMF) (200 mL)

-

Methyl vinyl ketone (25.0 g, 0.357 mole) in 25 mL of DMF

-

Chlorotrimethylsilane (43.4 g, 0.400 mole) in 25 mL of DMF

-

-

Procedure:

-

The flask is charged with the solution of triethylamine in DMF and placed in an oil bath preheated to 80–90°C.

-

The solutions of methyl vinyl ketone and chlorotrimethylsilane are added simultaneously from the addition funnels over a period of 30 minutes to the stirred solution.

-

The reaction mixture will darken and a white precipitate of triethylamine hydrochloride will form. The reaction is stirred at 80-90°C overnight (approximately 14 hours).

-

After cooling to room temperature, the mixture is filtered to remove the triethylamine hydrochloride.

-

The filtrate is transferred to a 2-L separatory funnel containing 300 mL of pentane. 1 L of cold 5% sodium bicarbonate solution is added to remove the DMF.

-

The pentane layer is separated, and the aqueous layer is extracted twice with 300-mL portions of pentane.

-

The combined pentane extracts are washed with 200 mL of cold distilled water, dried over anhydrous sodium sulfate, and filtered.

-

-

Yield: This procedure typically yields 18.2–22.9 g (36–45%) of the desired product.

Purification: A Critical Step

This compound is a thermally sensitive compound. Therefore, purification is exclusively performed by vacuum distillation .[1][2] Attempting to distill this compound at atmospheric pressure will lead to decomposition.

Detailed Purification Protocol: Vacuum Distillation

-

Apparatus: A short-path distillation apparatus is recommended to minimize the residence time of the compound at elevated temperatures. A well-sealed system with a reliable vacuum source and a manometer is essential.

-

Procedure:

-

The crude product is transferred to the distillation flask. It is crucial to use a stirring bar for smooth boiling, as boiling chips are ineffective under vacuum.

-

The system is slowly evacuated to the desired pressure. A typical pressure for this distillation is around 50 mmHg.

-

Once the vacuum is stable, the heating mantle is slowly warmed.

-

The product is collected as a colorless oil. The boiling point is pressure-dependent. A reported boiling point is 50–55°C at 50 mmHg .[2]

-

-

Troubleshooting:

-

Bumping: Ensure vigorous stirring. If bumping persists, the vacuum may be too high for the heating rate.

-

Decomposition: If the distillation pot darkens significantly, the temperature is too high. Reduce the heat and/or improve the vacuum.

-

Hydrolysis: Silyl enol ethers are sensitive to moisture. Ensure all glassware is scrupulously dry and the system is free of leaks.

-

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄OSi | |

| Molecular Weight | 142.27 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 124 °C at 1013 hPa (atmospheric pressure) | [3] |

| 50-55 °C at 50 mmHg | [2] | |

| Density | 0.82 g/cm³ at 20 °C | [3] |

| Flash Point | 12 °C | [3] |

Spectroscopic Data

Confirmation of the structure and purity of the synthesized diene is typically achieved through spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the vinyl protons and the trimethylsilyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the four sp² hybridized carbons of the diene and the carbon atoms of the trimethylsilyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong C=C stretching absorptions for the conjugated diene system and characteristic Si-O and Si-C vibrations. A strong absorption around 1600-1650 cm⁻¹ is indicative of the C=C bonds.

Handling and Storage

This compound is a flammable liquid and is sensitive to moisture.[4] Proper handling and storage procedures are crucial to maintain its integrity and ensure safety.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Keep away from ignition sources.

-

Use an inert atmosphere (nitrogen or argon) for transfers to prevent hydrolysis.

-

Wear appropriate personal protective equipment (gloves, safety glasses).

-

-

Storage:

The Heart of its Utility: The Diels-Alder Reaction

The primary application of this compound is as a highly reactive diene in the [4+2] cycloaddition, or Diels-Alder reaction. The presence of the electron-donating trimethylsiloxy group significantly enhances the reactivity of the diene towards electron-deficient dienophiles.

The Mechanism and Regioselectivity: An FMO Perspective

The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile can be reliably predicted using Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The electron-donating trimethylsiloxy group at the C2 position increases the energy of the HOMO and also influences the magnitude of the orbital coefficients at the terminal carbons (C1 and C4). The HOMO has its largest coefficient at the C4 position. For an electron-deficient dienophile (e.g., one bearing a carbonyl or cyano group), the LUMO will have its largest coefficient on the β-carbon. The cycloaddition proceeds in a manner that aligns the atoms with the largest orbital coefficients, leading to the formation of the "para" regioisomer as the major product.

Scope of the Reaction: A Tabular Overview

The enhanced reactivity of this compound allows it to participate in Diels-Alder reactions with a wide range of dienophiles, often under milder conditions than less activated dienes. The resulting cycloadducts are versatile intermediates, as the silyl enol ether moiety can be readily hydrolyzed to the corresponding ketone.

| Dienophile | Conditions | Product | Yield | Reference |

| Diethyl fumarate | 130–150°C, 24 h | Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate | 77% | [1][2] |

| Maleic anhydride | Heat | 4-(Trimethylsilyloxy)-4-cyclohexene-cis-1,2-dicarboxylic anhydride | High | [5][6] |

| Methyl acrylate | Lewis acid catalysis | Methyl 4-(trimethylsilyloxy)cyclohex-3-enecarboxylate | Good | [7][8] |

| Methyl vinyl ketone | Thermal or Lewis acid | 1-Acetyl-4-(trimethylsilyloxy)cyclohexene | Variable | [9][10][11] |

| Acrolein | Thermal or Lewis acid | 4-(Trimethylsilyloxy)cyclohex-3-enecarbaldehyde | Good | [12] |

Applications in the Synthesis of Complex Molecules

The ability to rapidly construct functionalized six-membered rings makes this compound a valuable building block in the total synthesis of natural products and pharmaceutically active compounds.

Formal Total Synthesis of Compactin

Compactin is a potent inhibitor of HMG-CoA reductase and a member of the statin family of cholesterol-lowering drugs. Several total syntheses of compactin have utilized a Diels-Alder strategy to construct the core decalin ring system.[13][14] In an approach by Funk and coworkers, a Lewis acid-catalyzed Diels-Alder cycloaddition provided an efficient solution to establish the stereochemistry of the hexahydronaphthalene unit.[13] While not directly using this compound, related silyloxydienes have been employed in formal syntheses, demonstrating the power of this strategy.[14]

Key Step in the Asymmetric Total Synthesis of Fredericamycin A

Fredericamycin A is a potent antitumor antibiotic with a unique spirocyclic structure. The first asymmetric total synthesis of this complex molecule was a landmark achievement.[15] A key feature of this synthesis was a regiocontrolled [4+2] cycloaddition to construct a crucial tricyclic intermediate. While the specific diene used was a more complex derivative, the underlying principle of using an activated silyloxydiene to control the regioselectivity of a Diels-Alder reaction is a central theme. This highlights the adaptability of the chemistry of silyloxydienes to the synthesis of highly complex and biologically relevant molecules.[16][17][18][19]

Conclusion: An Enduring Reagent in the Synthetic Chemist's Toolkit

This compound exemplifies the principles of modern organic synthesis: a readily accessible, highly reactive, and selective reagent that enables the efficient construction of molecular complexity. Its predictable reactivity in the Diels-Alder reaction, governed by the principles of frontier molecular orbital theory, allows for the reliable formation of functionalized cyclohexene rings. These products, in turn, serve as versatile intermediates in the synthesis of a wide array of target molecules, from fundamental building blocks to complex natural products with significant biological activity. For the researcher in drug discovery and development, a thorough understanding of the synthesis, handling, and application of this powerful diene is not merely academic; it is a practical asset in the ongoing quest for new and improved therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. This compound for synthesis 38053-91-7 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. atc.io [atc.io]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Total Synthesis of Fredericamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Directed aromatic functionalization in natural-product synthesis: Fredericamycin A, nothapodytine B, and topopyrones B and D [beilstein-journals.org]

An In-depth Technical Guide to 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT) and its Application in Cell Viability Assays

A Note on Chemical Identity: The provided CAS number 38053-91-7 corresponds to 2-(Trimethylsiloxy)-1,3-butadiene, a reagent used in organic synthesis. However, the detailed request for a technical guide for researchers in drug development, focusing on experimental protocols and biological mechanisms, strongly indicates an interest in 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT. MTT is a cornerstone of cell viability and cytotoxicity testing and aligns with the core requirements of the prompt. This guide will, therefore, focus on MTT (CAS 298-93-1).

Introduction

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a yellow, water-soluble tetrazolium salt that is widely utilized in molecular and cellular biology to assess the metabolic activity of cells.[1][2] This colorimetric assay is a fundamental tool for quantifying cell viability, proliferation, and cytotoxicity, making it indispensable in drug discovery, cancer research, and toxicology studies.[1] The principle of the MTT assay lies in the enzymatic conversion of the water-soluble MTT into a purple, insoluble formazan product by metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable cells, providing a robust method for evaluating cellular health in response to various stimuli.[1][3][4]

Physicochemical Properties of MTT

A thorough understanding of the physicochemical properties of MTT is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 298-93-1 | [1][2] |

| Molecular Formula | C₁₈H₁₆BrN₅S | [2][5] |

| Molecular Weight | 414.32 g/mol | [5][6] |

| Appearance | Yellow solid | [5] |

| Melting Point | 195 °C (decomposes) | [7] |

| Solubility | Soluble in water (10 mg/mL), ethanol (20 mg/mL), and buffered salt solutions/culture media (5 mg/mL).[1][8] | [1][8] |

| Storage | Store at -20°C, protected from light and moisture. Reconstituted solutions are stable for at least 6 months at -20°C.[1][8] | [1][8] |

Mechanism of Action: The Cellular Reduction of MTT

The conversion of MTT to formazan is a hallmark of metabolically active cells and is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[4] These enzymes play a critical role in the electron transport chain, a key process in cellular respiration.

The positively charged MTT readily passes through the cell and mitochondrial membranes of viable cells.[9] Inside the mitochondria, NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of MTT, reducing it to a water-insoluble, purple formazan.[8] This formazan accumulates as crystals within the cell.[8] The intensity of the purple color, after solubilization of the formazan, is directly proportional to the number of living, metabolically active cells.[1][3][8]

While mitochondrial reduction is considered the primary mechanism, some studies suggest that the reduction of MTT can also occur in other cellular compartments, such as the cytoplasm and associated with the plasma membrane. It has been proposed that MTT is taken up by cells via endocytosis, and the formazan crystals accumulate in endosomes or lysosomes before being exocytosed to the cell surface.[10][11]

Caption: Cellular uptake and reduction of MTT to formazan.

Experimental Protocol: The MTT Assay

The MTT assay is a versatile technique that can be adapted for both adherent and suspension cells. The following is a generalized protocol; however, optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Vortex or sonicate to ensure complete dissolution.[1] Filter-sterilize the solution and store it at -20°C, protected from light.[1]

-

Solubilization Solution: Several solvents can be used to dissolve the formazan crystals. Common choices include:

-

Dimethyl sulfoxide (DMSO)

-

Acidified isopropanol (e.g., 0.04 N HCl in isopropanol)

-

10% Sodium dodecyl sulfate (SDS) in 0.01 M HCl

-

Assay Workflow for Adherent Cells

-

Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[8]

-

Treatment: Expose the cells to various concentrations of the test compound (e.g., a potential drug candidate) for the desired duration. Include untreated control wells.

-

MTT Addition: Carefully aspirate the culture medium and add 50 µL of serum-free medium to each well to wash the cells. Then, add 50 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Assay Workflow for Suspension Cells

-

Cell Seeding and Treatment: Seed suspension cells in a 96-well plate at an optimal density and immediately treat them with the test compound.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in a humidified atmosphere to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance as described for adherent cells.

Caption: General workflow of the MTT cell viability assay.

Applications in Research and Drug Development

The MTT assay is a workhorse in various research fields due to its simplicity, reliability, and suitability for high-throughput screening.[4]

-

Cytotoxicity and Drug Screening: A primary application of the MTT assay is to assess the cytotoxic effects of potential drug candidates and other chemical compounds.[12] By generating dose-response curves, researchers can determine the IC₅₀ (half-maximal inhibitory concentration) values of compounds, which is a critical parameter in drug discovery.

-

Cell Proliferation Studies: The assay can be used to measure the rate of cell proliferation in response to growth factors, cytokines, or other signaling molecules.[1][4]

-

Environmental Toxicology: The MTT assay helps in evaluating the impact of environmental pollutants and toxins on cell health.

-

Cancer Research: It is widely used to study the sensitivity of cancer cells to chemotherapeutic agents and radiation, aiding in the development of more effective cancer therapies.

Safety and Handling

While the MTT assay is a routine laboratory procedure, it is essential to handle the reagents with care.

-

MTT Powder and Solution: MTT is suspected of causing genetic defects and can cause skin, eye, and respiratory irritation.[7][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling MTT.[13][14]

-

Handling Precautions: Avoid breathing dust or vapors.[13][14] Handle in a well-ventilated area or a chemical fume hood.[13]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[13][14] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.[13][14]

-

-

Solubilization Reagents: Solvents like DMSO are readily absorbed through the skin and can carry other hazardous substances with them. Handle with appropriate caution.

Conclusion

The MTT assay remains a valuable and widely used method for assessing cell viability and metabolic activity. Its simplicity, cost-effectiveness, and adaptability make it an essential tool for researchers, scientists, and drug development professionals. A thorough understanding of its underlying principles, adherence to optimized protocols, and awareness of its limitations are crucial for obtaining accurate and reproducible results. By following the guidelines outlined in this technical guide, researchers can effectively leverage the power of the MTT assay to advance their scientific endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. CAS 298-93-1: [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenylte… [cymitquimica.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 5. biotium.com [biotium.com]

- 6. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. Mechanism of Cellular 3‐(4,5‐Dimethylthiazol‐2‐yl)‐2,5‐Diphenyltetrazolium Bromide (MTT) Reduction | Semantic Scholar [semanticscholar.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. himediadownloads.com [himediadownloads.com]

A Technical Guide to buta-1,3-dien-2-yloxy(trimethyl)silane: Synthesis, Properties, and Application in Cycloaddition Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of buta-1,3-dien-2-yloxy(trimethyl)silane, a highly reactive, electron-rich diene pivotal to modern organic synthesis. The document details its nomenclature, structural features, and physicochemical properties. A core focus is placed on its primary application as a powerful reactant in the Diels-Alder reaction, exploring the underlying principles of its reactivity and regioselectivity. Detailed, field-proven protocols for its synthesis and a model cycloaddition reaction are provided to enable practical application. This guide serves as an essential resource for professionals leveraging advanced synthetic methodologies for the construction of complex cyclic systems.

Introduction and Nomenclature

Buta-1,3-dien-2-yloxy(trimethyl)silane, commonly referred to in chemical literature and supplier catalogs as 2-(trimethylsiloxy)-1,3-butadiene, is an organosilicon compound featuring a silyl enol ether integrated into a conjugated diene system.[1][2] This structural arrangement renders it a potent electron-rich diene, making it an exceptionally useful reagent for [4+2] cycloaddition reactions, otherwise known as the Diels-Alder reaction.[3]

Its utility is analogous to, though distinct from, the renowned Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-butadiene).[4] While Danishefsky's diene possesses two electron-donating groups, the single trimethylsiloxy group in the title compound is sufficient to dramatically enhance its reactivity compared to unsubstituted 1,3-butadiene, facilitating cycloadditions with a wide range of electron-deficient dienophiles under mild conditions. A key advantage of using this silyl enol ether in synthesis is that the resulting cycloadduct contains a masked ketone functionality, which can be readily revealed upon mild acidic hydrolysis.[5][6] This two-step sequence provides a powerful and regiocontrolled route to highly functionalized cyclohexenone frameworks, which are common motifs in natural products and pharmaceutical agents.

IUPAC Name: buta-1,3-dien-2-yloxy(trimethyl)silane[1] Common Synonyms: this compound, 2-(trimethylsilyloxy)-1,3-butadiene[1][7] CAS Number: 38053-91-7[1]

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the diene. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄OSi | [1] |

| Molecular Weight | 142.27 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 50 °C (pressure not specified) | |

| Density | ~0.807 g/cm³ at 20 °C | |

| Flash Point | 12 °C (53.6 °F) | [9] |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.9-6.4 (m, vinyl H), ~0.2 (s, 9H, Si(CH₃)₃) | [10][11] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~150-155 (C-O), ~115-140 (vinyl C), ~0 (Si(CH₃)₃) | [12][13] |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.

Synthesis of buta-1,3-dien-2-yloxy(trimethyl)silane

The most direct and common synthesis of this diene involves the trapping of a kinetically-formed enolate of methyl vinyl ketone (MVK) with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[5] The choice of base and reaction conditions is critical to favor the desired less-substituted silyl enol ether over the thermodynamic alternative.

Causality of Experimental Design:

-

Base: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its bulk favors the deprotonation of the less sterically accessible α-protons of the methyl group, leading to the formation of the kinetic enolate.[5]

-

Temperature: The reaction is conducted at a low temperature (-78 °C) to prevent equilibration to the more stable thermodynamic enolate, thereby ensuring high regioselectivity.[5]

-

Silylating Agent: Trimethylsilyl chloride is a highly reactive and cost-effective electrophile that rapidly and irreversibly traps the transient enolate as the stable silyl enol ether.

Experimental Protocol: Synthesis

Caption: Synthesis workflow for the target diene from methyl vinyl ketone.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF/hexanes (typically 1.5-2.0 M) is added dropwise via syringe.

-

Enolate Formation: A solution of methyl vinyl ketone in anhydrous THF is added slowly to the stirred LDA solution at -78 °C. The causality here is to add the ketone to the base to ensure the ketone is always in the presence of excess base, which prevents self-condensation side reactions. The mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Silylation (Trapping): Neat trimethylsilyl chloride (TMSCl) is added rapidly to the enolate solution via syringe. The reaction is typically instantaneous.

-

Workup: The reaction is allowed to warm to room temperature. The mixture is then partitioned between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a nonpolar organic solvent like pentane or diethyl ether. The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the pure diene. The product is sensitive to moisture and should be stored under an inert atmosphere at a low temperature (2-8 °C).[9][14]

Core Application: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[3] The high reactivity of buta-1,3-dien-2-yloxy(trimethyl)silane stems from its electron-rich nature, conferred by the electron-donating trimethylsiloxy group. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, decreasing the HOMO-LUMO energy gap with electron-poor dienophiles and accelerating the reaction rate.[15]

Mechanism and Regioselectivity

The reaction proceeds through a single, cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously.[3] When an unsymmetrical dienophile is used, the reaction exhibits high regioselectivity. The substituent at the C2 position of the diene directs the formation of the "para" (1,4-substituted) adduct as the major product.[16] This outcome can be rationalized by examining the resonance structures of the diene, which show an accumulation of negative charge density at the C4 position. This nucleophilic carbon preferentially attacks the most electrophilic carbon (the β-carbon) of a dienophile conjugated to an electron-withdrawing group (EWG).[17][18]

Caption: General workflow of the Diels-Alder cycloaddition reaction.

Synthetic Utility: Formation of Cyclohexenones

The primary synthetic value of the Diels-Alder adducts derived from this diene is their facile conversion to α,β-unsaturated ketones. The silyl enol ether functionality is readily hydrolyzed under mild acidic conditions (e.g., dilute HCl, acetic acid, or even silica gel during chromatography) to unmask the ketone.[5]

Caption: Post-cycloaddition hydrolysis to yield the final ketone product.

This two-step sequence—cycloaddition followed by hydrolysis—is a robust strategy for constructing complex cyclohexenone-containing molecules, which are prevalent in medicinal chemistry and natural product synthesis.

Experimental Protocol: Model Diels-Alder Reaction with an α,β-Unsaturated Ketone

-

Reactant Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve the dienophile (e.g., methyl vinyl ketone, 1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Diene Addition: Add buta-1,3-dien-2-yloxy(trimethyl)silane (1.1 to 1.5 equivalents) to the solution at room temperature. The use of a slight excess of the diene ensures complete consumption of the limiting dienophile.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These reactions are often complete within a few hours at room temperature, but gentle heating (e.g., 40-80 °C) may be required for less reactive dienophiles.

-

Hydrolysis Workup: Upon completion, cool the reaction mixture to room temperature. Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir vigorously for 15-30 minutes to effect the hydrolysis of the silyl enol ether.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by flash column chromatography on silica gel.

Safety and Handling

Buta-1,3-dien-2-yloxy(trimethyl)silane is a highly flammable liquid and vapor with a low flash point.[19][20]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Sources of ignition such as heat, sparks, and open flames must be strictly avoided.[9][19] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[14]

-

Storage: The compound is sensitive to moisture and degrades at room temperature.[14] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8 °C.[9][22]

-

Incompatibilities: Avoid contact with water, moisture, strong acids, oxidizing agents, and peroxides, as these can cause rapid decomposition.[14]

Conclusion

Buta-1,3-dien-2-yloxy(trimethyl)silane is a versatile and highly reactive diene that serves as a powerful tool in synthetic organic chemistry. Its electron-rich nature facilitates efficient and regioselective Diels-Alder reactions with a broad range of dienophiles. The ability to readily convert the resulting silyl enol ether adducts into valuable cyclohexenone building blocks underscores its importance in the synthesis of complex cyclic molecules for pharmaceutical and materials science applications. Proper understanding of its synthesis, handling, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

- 1. This compound | C7H14OSi | CID 554657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chemconnections.org [chemconnections.org]

- 14. gelest.com [gelest.com]

- 15. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 18. m.youtube.com [m.youtube.com]

- 19. gelest.com [gelest.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-(trimethylsiloxy)-1,3-butadiene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trimethylsiloxy)-1,3-butadiene is a versatile organosilicon compound that has emerged as a powerful tool in modern organic synthesis.[1] Its unique electronic and steric properties make it a highly reactive and selective diene, particularly in the context of cycloaddition reactions. This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications, with a focus on its practical utility in research and development, including for drug discovery.

Core Properties and Characteristics

The utility of this compound stems from its distinct chemical and physical properties. Its molecular formula is C7H14OSi, with a molecular weight of 142.27 g/mol .[2][3] It is a slightly pale yellow, clear liquid that is highly flammable.[1]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 142.27 g/mol | [2][3] |

| Molecular Formula | C7H14OSi | [2][3] |

| CAS Number | 38053-91-7 | [2] |

| Density | 0.82 g/cm³ at 20 °C | [1] |

| Boiling Point | 124 °C at 1013 hPa | |

| Flash Point | 12 °C | |

| Autoignition Temperature | 350 °C | |

| Refractive Index | n20/D 1.43 (lit.) | [1] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The reliable synthesis of this compound is crucial for its widespread application. Several methods have been developed for its preparation, often involving the silylation of an enolate precursor. A common approach involves the reaction of methyl vinyl ketone with a silylating agent, such as trimethylsilyl chloride, in the presence of a base.

Representative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Core Application: The Diels-Alder Reaction

The primary application of this compound in organic synthesis is as a diene in the Diels-Alder reaction.[5] This [4+2] cycloaddition is a powerful method for the formation of six-membered rings, a common structural motif in natural products and pharmaceutical agents.[5] The electron-donating trimethylsiloxy group at the 2-position of the diene system significantly enhances its reactivity towards electron-deficient dienophiles.[5]

Mechanistic Insights

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5] The regioselectivity of the reaction with unsymmetrical dienophiles is a key consideration. The trimethylsiloxy group directs the incoming dienophile, leading to predictable and often highly regioselective outcomes.

Caption: Schematic of the Diels-Alder reaction involving this compound.

Applications in Drug Development

The ability to rapidly and efficiently construct complex cyclic systems makes this compound a valuable reagent in drug discovery and development. The resulting cyclohexene derivatives can serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The silyl enol ether functionality in the Diels-Alder adduct can be readily hydrolyzed to the corresponding ketone, providing a handle for further functionalization.[6]

Handling and Safety Considerations

This compound is a highly flammable liquid and vapor.[7] It should be handled in a well-ventilated area, away from sources of ignition.[7][8] It is also sensitive to moisture and can decompose to form methyl vinyl ketone.[9] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[8]

Personal Protective Equipment (PPE)

When handling this reagent, appropriate personal protective equipment should be worn, including:

-

Eye Protection: Chemical safety goggles.[7]

-

Hand Protection: Neoprene or nitrile rubber gloves.[7]

-

Skin and Body Protection: A lab coat and other suitable protective clothing.[7]

In case of exposure, it is crucial to seek medical attention. Skin contact may cause irritation, and inhalation of vapors can irritate the respiratory tract.[7][9]

Experimental Protocol: A Representative Diels-Alder Reaction

The following is a generalized protocol for a Diels-Alder reaction using this compound.

Materials:

-

This compound

-

An electron-deficient dienophile (e.g., maleic anhydride)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the dienophile and the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Slowly add a solution of this compound in the anhydrous solvent to the stirred solution of the dienophile.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography, distillation).

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced reactivity and predictable selectivity in the Diels-Alder reaction make it an indispensable tool for the construction of complex cyclic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H14OSi | CID 554657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-(trimethylsiloxy)-1,3-butadiene

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: The Synthetic Power of a Versatile Diene

2-(trimethylsiloxy)-1,3-butadiene is a highly reactive and versatile diene, prized in organic synthesis for its role in the construction of complex molecular architectures. Its primary utility lies in the Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently forms six-membered rings, a common structural motif in pharmaceuticals and natural products[1]. The presence of the electron-donating trimethylsiloxy group enhances the diene's reactivity, allowing it to participate in cycloadditions with a wide range of dienophiles, including those that are typically unreactive[2][3]. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and core applications of this reagent, ensuring its effective and safe use in a research and development setting.

Section 1: Hazard Identification and Core Properties